Cas no 868967-74-2 (N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- Acetamide, N-[4-(acetylamino)phenyl]-2-[[3-(2-pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
- CHEMBL1458644
- N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- HMS2981J12
- N-(4-acetamidophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- N-(4-acetamidophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- MLS001232851
- SMR000806340
- F1835-0177
- AKOS024612720
- 868967-74-2
-
- Inchi: 1S/C20H17N7O2S/c1-13(28)22-14-5-7-15(8-6-14)23-18(29)12-30-19-10-9-17-24-25-20(27(17)26-19)16-4-2-3-11-21-16/h2-11H,12H2,1H3,(H,22,28)(H,23,29)
- InChI Key: NBAAOQKGSHGZHQ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(NC(C)=O)C=C1)(=O)CSC1=NN2C(C3=NC=CC=C3)=NN=C2C=C1
Computed Properties
- Exact Mass: 419.11644398g/mol
- Monoisotopic Mass: 419.11644398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 140Ų
- XLogP3: 1.3
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- pka: 12.18±0.70(Predicted)
N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0177-50mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-74-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1835-0177-40mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-74-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1835-0177-3mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-74-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0177-25mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-74-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1835-0177-2mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-74-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1835-0177-4mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-74-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1835-0177-10μmol |
N-(4-acetamidophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-74-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0177-10mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-74-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0177-5μmol |
N-(4-acetamidophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-74-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0177-15mg |
N-(4-acetamidophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-74-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Additional information on N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
Comprehensive Overview of N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 868967-74-2)
In the realm of pharmaceutical and biochemical research, N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 868967-74-2) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience, belongs to the class of heterocyclic compounds, which are pivotal in drug discovery and development. Its intricate molecular architecture, featuring a pyridinyl-triazolopyridazine core, makes it a subject of interest for researchers exploring novel therapeutic agents.
The compound's CAS No. 868967-74-2 serves as a unique identifier in chemical databases, ensuring precise referencing in academic and industrial settings. Its systematic name, though complex, highlights key functional groups: the acetamidophenyl moiety and the sulfanylacetamide linkage. These groups are often associated with enhanced bioavailability and target specificity, making the compound a promising candidate for further study. Recent trends in AI-driven drug discovery and computational chemistry have further amplified interest in such molecules, as they can be virtually screened for binding affinities against various biological targets.
One of the most searched questions in the context of N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide revolves around its potential biological activities. Preliminary studies suggest that derivatives of triazolopyridazine exhibit inhibitory effects on certain enzymes, such as kinases, which are critical in signal transduction pathways. This aligns with the growing demand for kinase inhibitors in oncology and inflammatory diseases. Additionally, the compound's sulfanyl group may contribute to its reactivity, enabling covalent binding to target proteins—a hot topic in proteomics and drug design.
From a synthetic chemistry perspective, the preparation of CAS No. 868967-74-2 involves multi-step reactions, often requiring Pd-catalyzed cross-coupling and cyclization techniques. These methods are frequently discussed in organic chemistry forums and are integral to the synthesis of complex heterocycles. The compound's pyridine and triazole rings are particularly noteworthy, as they are common pharmacophores in FDA-approved drugs. Researchers are also exploring its structure-activity relationships (SAR) to optimize efficacy and reduce off-target effects.
In the era of personalized medicine, compounds like N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide are being evaluated for their potential in targeted therapies. Its modular structure allows for derivatization, enabling the creation of libraries for high-throughput screening. This approach is particularly relevant given the rising interest in fragment-based drug discovery and chemoinformatics. Moreover, the compound's physicochemical properties, such as solubility and logP, are critical parameters in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, which are frequently searched topics in pharmaceutical sciences.
Another area of interest is the compound's potential role in neurodegenerative disease research. The pyridinyl-triazolopyridazine scaffold has been linked to modulation of neurotransmitter receptors, sparking curiosity about its applicability in conditions like Alzheimer's and Parkinson's diseases. This aligns with the increasing public awareness and search queries around neuroprotective agents and blood-brain barrier permeability. Furthermore, the compound's acetamide group may enhance its stability in vivo, a key consideration in pharmacokinetic studies.
In summary, N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 868967-74-2) represents a fascinating intersection of medicinal chemistry and molecular biology. Its structural complexity and functional diversity make it a valuable subject for ongoing research, particularly in the context of drug discovery and therapeutic innovation. As scientific inquiries continue to evolve, this compound is poised to remain a topic of relevance in both academic and industrial circles.
868967-74-2 (N-(4-acetamidophenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide) Related Products
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)



